Myomodulin

Ion Channel Pharmacology Electrophysiology Neuromodulation

Standard neuropeptide catalog offerings often fail to specify isoform identity and functional selectivity, introducing confounding variables into electrophysiology experiments. Myomodulin (CAS 110570-93-9, PMSMLRL-NH₂) resolves this with well-characterized ion channel selectivity. • Selectively modulates IK,S & IK,V without affecting IK,Ca-unlike FMRFamide-eliminating key confounding currents for cleaner, more interpretable data. • Available as ≥98% HPLC pure peptide with verified C-terminal amidation critical for biological activity. • Suitable for Aplysia/Lymnaea feeding circuit studies, muscle contraction modulation assays, and high-throughput screens requiring low-nanomolar potency.

Molecular Formula C36H67N11O8S2
Molecular Weight 846.1 g/mol
CAS No. 110570-93-9
Cat. No. B549795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyomodulin
CAS110570-93-9
Synonymsmyomodulin
Molecular FormulaC36H67N11O8S2
Molecular Weight846.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C1CCCN1
InChIInChI=1S/C36H67N11O8S2/c1-20(2)17-26(29(37)49)45-31(51)23(10-8-14-41-36(38)39)42-34(54)27(18-21(3)4)46-32(52)24(11-15-56-5)44-35(55)28(19-48)47-33(53)25(12-16-57-6)43-30(50)22-9-7-13-40-22/h20-28,40,48H,7-19H2,1-6H3,(H2,37,49)(H,42,54)(H,43,50)(H,44,55)(H,45,51)(H,46,52)(H,47,53)(H4,38,39,41)/t22-,23-,24-,25-,26-,27-,28-/m0/s1
InChIKeyXJKLGCYMUGPWSS-RMIXPHLWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myomodulin Biochemical Identity


Myomodulin (Pro-Met-Ser-Met-Leu-Arg-Leu-NH₂, PMSMLRL-NH₂), CAS 110570-93-9, is a well-characterized neuropeptide first identified in the mollusc Aplysia californica [1]. With a molecular weight of 846.12 Da and formula C₃₆H₆₇N₁₁O₈S₂, it serves as a primary neuromodulator in invertebrate systems, particularly within feeding and motor circuits [2]. Its C-terminal amidation is critical for biological activity, distinguishing it from non-amidated peptide analogs [3].

Model Invertebrate neuropeptide studies
Feature C-terminal amidation context
Use Context Feeding and motor circuit neuromodulation

Myomodulin Generic Substitution Risks


Generic substitution of Myomodulin with related peptides such as FMRFamide or Small Cardioactive Peptide (SCP) is scientifically unsound due to fundamental differences in receptor selectivity, signal transduction pathways, and physiological target systems [1]. Despite superficial similarities in potentiating muscle contractions, Myomodulin activates a distinct set of receptors and modulates a unique complement of ion channels, with functional consequences that cannot be replicated by its analogs [2]. Substitution without empirical validation introduces an uncontrolled variable into experimental design, directly threatening the reproducibility and interpretability of data [3].

Receptor selectivity mismatch Divergent receptor and ion channel modulation profiles may not transfer between FMRFamide, SCP, and Myomodulin.
Functional outcome divergence Superficial similarities in muscle contraction potentiation do not replicate distinct functional outcomes reported for Myomodulin.
Uncontrolled experimental variable Generic substitution without validation may introduce uncontrolled variables, impacting data reproducibility.

Myomodulin Differentiation Evidence


Distinct Ion Channel Modulation vs. FMRFamide

In a direct head-to-head comparison on Aplysia tail sensory neurons, Myomodulin and FMRFamide exhibited divergent effects on specific potassium currents. While both peptides increased the serotonin-sensitive K+ current (IK,S) and the voltage-dependent K+ current (IK,V), only FMRFamide reduced the Ca2+-activated K+ current (IK,Ca) [1]. Myomodulin's lack of effect on IK,Ca indicates a more targeted modulation of neuronal excitability, reducing the potential for conflicting or biphasic cellular responses observed with FMRFamide [1].

IK,Ca Modulation
Head-to-head
Myomodulin does not affect IK,Ca; FMRFamide reduces IK,Ca
Supports selective K+ current isolation without confounding IK,Ca changes
Reported from Aplysia sensory neuron voltage-clamp
Ion Channel Pharmacology Electrophysiology Neuromodulation Aplysia Sensory Neuron Model

Biphasic Dose-Response in Muscle Contraction

In a comparative study using the anterior byssus retractor muscle (ABRM) of Mytilus edulis, Myomodulin A (MMA, PMSMLRL-NH₂) and Myomodulin E (MME, GLQMLRL-NH₂) displayed distinct pharmacological profiles [1]. MMA exhibited a biphasic effect: it potentiated phasic contractions at concentrations of 100 nM or lower but inhibited them at higher doses (>100 nM) [1]. In contrast, MME produced only inhibitory effects across all tested concentrations [1].

Dose-Response Direction
Head-to-head
MMA potentiates phasic contractions ≤100 nM; inhibits >100 nM. MME inhibits at all concentrations.
Biphasic profile may support concentration-dependent neuromodulation studies
ABRM of Mytilus edulis bioassay
Muscle Physiology Dose-Response Relationship Pharmacodynamics Mytilus Bioassay

Catch-Tension Relaxation Potency

The study by Kim et al. (2016) directly quantified the difference in potency between Myomodulin A (MMA) and Myomodulin E (MME) for relaxing catch-tension in the ABRM of Mytilus edulis [1]. MME was found to be approximately 100 times more potent than MMA in this specific functional assay [1]. This large potency difference has significant implications for experimental design and interpretation.

Catch-Tension Potency
Head-to-head
MME approx. 100-fold more potent than MMA for catch-tension relaxation
Supports potency-sensitive assay design for catch-tension studies
ABRM of Mytilus edulis; acetylcholine-stimulated
Muscle Physiology Comparative Pharmacology Peptide Potency Catch-Tension Mechanism

Distinct Receptor Activation

A study on locust skeletal neuromuscular transmission demonstrated that the modulatory actions of Myomodulin A are mediated via a distinct set of receptors, separate from those for octopamine, proctolin, and FMRFamide-like peptides [1]. While Myomodulin A produced frequency-dependent increases in twitch amplitude and relaxation rate, its effects were not blocked by antagonists of other aminergic or peptidergic systems [1].

Receptor Pharmacology
Class-level
Myomodulin effects not blocked by octopamine, proctolin, or FMRFamide-like peptide antagonists
Distinct receptor profile supports selective circuit dissection
Locust extensor-tibiae preparation
Receptor Pharmacology Neuromuscular Transmission Insect Model Locust Extensor-Tibiae Muscle

Co-application Synergy in Lymnaea Gut

In the snail Lymnaea stagnalis, co-application of all five endogenous myomodulin peptides (PMSMLRLa, SMSMLRLa, SLSMLRLa, GLQMLRLa, and pQIPMLRLa) to the isolated foregut produced a greater increase in tonus than that produced by any single peptide applied individually [1]. This suggests that the co-release of multiple myomodulin isoforms in vivo results in an enhanced, synergistic physiological response [1].

Isoform Synergy
Class-level
Co-application of 5 myomodulin isoforms in Lymnaea foregut produced greater tonus increase than any single isoform
Synergy context suggests single-isoform studies may underestimate physiological impact
Isolated foregut of Lymnaea stagnalis
Gut Motility Neuropeptide Synergy Invertebrate Feeding Lymnaea stagnalis

Myomodulin Application Scenarios


K+ Channel Isolation Without IK,Ca Interference

In studies of Aplysia or other molluscan sensory neurons where the objective is to specifically isolate the role of IK,S and IK,V in modulating action potential duration and excitability, Myomodulin is the superior tool. Its failure to modulate IK,Ca, in contrast to FMRFamide, eliminates a confounding variable, leading to cleaner, more interpretable electrophysiological data [1]. Researchers seeking to avoid the complex, biphasic effects of FMRFamide on neuronal output should select Myomodulin for its more selective inhibitory profile.

Biphasic Muscle Contraction Modulation

Myomodulin A (MMA) is uniquely suited for experiments designed to investigate the cellular mechanisms underlying biphasic, concentration-dependent modulation of muscle contraction. Its ability to potentiate phasic contractions at low doses (≤100 nM) and inhibit them at higher doses provides a valuable model for studying the transition from excitatory to inhibitory neuromodulation, a feature not shared by all myomodulin isoforms [2]. This makes MMA a preferred tool for pharmacologists and physiologists investigating complex dose-response relationships.

High-Potency Catch-Tension Relaxation Assays

For high-throughput screening or for experiments requiring low peptide concentrations to minimize off-target effects, Myomodulin E (MME) is the optimal choice for inducing relaxation of catch-tension in molluscan muscle preparations. Its 100-fold greater potency compared to MMA [2] allows for the use of significantly smaller quantities of peptide, reducing cost and potential solubility issues. This is particularly advantageous for large-scale pharmacological screens or for studies where the biological material is limited.

Synergistic Peptide Action in Feeding Circuits

For researchers aiming to replicate the full physiological complexity of neuromodulation in the Lymnaea feeding system, the use of a mixture of myomodulin isoforms is essential. The demonstrated synergistic effect of co-applying all five endogenous myomodulin peptides on foregut tonus [3] indicates that single-peptide applications yield an incomplete picture. Studies of in vivo-like neural network function should therefore employ a defined cocktail of myomodulins to achieve a physiologically relevant response, enhancing the translational relevance of the findings.

Application
Selection Property
Validation Focus
Sensory neuron excitability studies
Selective K+ current modulation
IK,S and IK,V endpoint isolation
Dose-dependent muscle contraction studies
Biphasic dose-response profile
Phasic contraction endpoint review
Catch-tension relaxation assays
High-potency catch-tension modulation
Catch-tension relaxation endpoint monitoring
Feeding circuit neuromodulation studies
Isoform synergy profile
Foregut tonus endpoint synergy review

Technical Documentation Hub

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54 linked technical documents
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